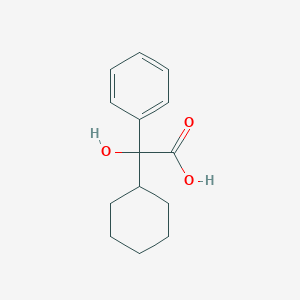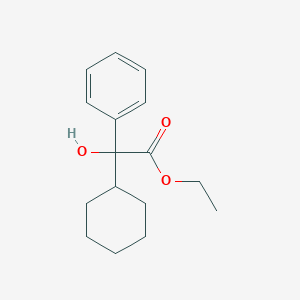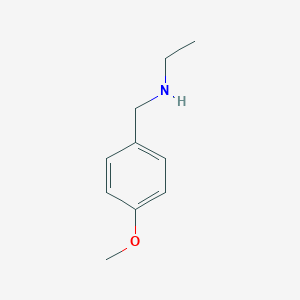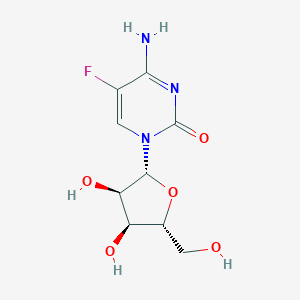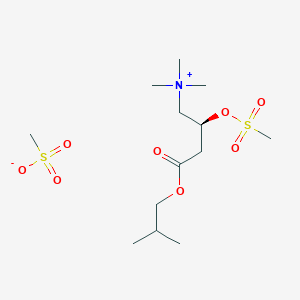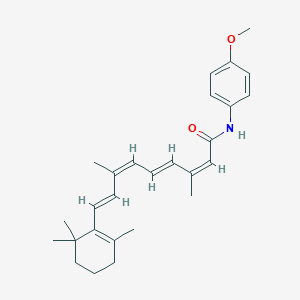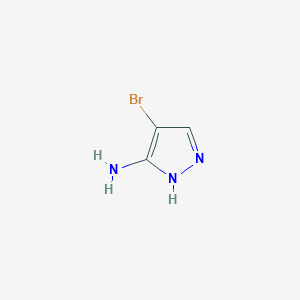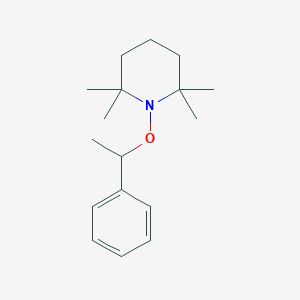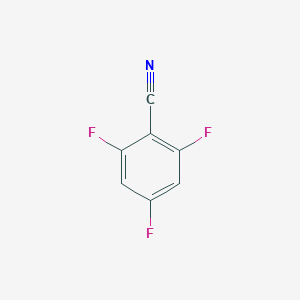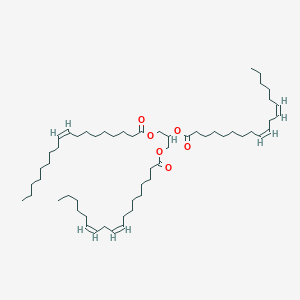![molecular formula C13H10O5 B016414 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate CAS No. 1049701-64-5](/img/structure/B16414.png)
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Vue d'ensemble
Description
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate, also known as juglone hydrate, is a natural compound found in walnuts and other plants. It is a yellow crystalline powder that has been used for centuries in traditional medicine for its anti-inflammatory, antimicrobial, and antitumor properties. In recent years, juglone hydrate has gained attention in the scientific community for its potential applications in research and drug development.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Juglone hydrate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Juglone hydrate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. Juglone hydrate has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In animal models of disease, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate has been found to reduce inflammation, oxidative stress, and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone hydrate has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has been shown to have potent anticancer and anti-inflammatory effects, making it a promising candidate for drug development. However, there are also limitations to its use. Juglone hydrate is not very water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, meaning that it may not be effective at low doses.
Orientations Futures
There are several future directions for research on 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Juglone hydrate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and water-solubility of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate. Finally, further research is needed to fully elucidate the mechanism of action of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate is a natural compound with potent anticancer and anti-inflammatory properties. It has been studied extensively for its potential applications in scientific research and drug development. While there are limitations to its use, 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate hydrate remains a promising candidate for future research and development.
Applications De Recherche Scientifique
Juglone hydrate has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Juglone hydrate has also been found to have anti-inflammatory and antioxidant effects, reducing inflammation and oxidative stress in animal models of disease.
Propriétés
IUPAC Name |
2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHACKNQUILCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583392 | |
| Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate | |
CAS RN |
1049701-64-5 | |
| Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



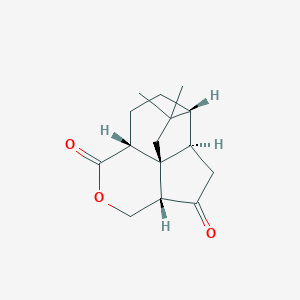
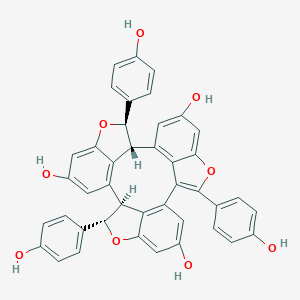
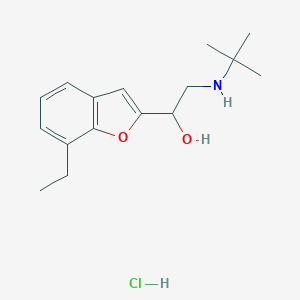
![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)
